2-Dodecyl-1,3-phenylene diisocyanate

Polymer Chemistry Hydrophobic Coatings Low-Density Materials

Standard aromatic diisocyanates (TDI, MDI, PDI) lack the hydrophobicity and low-density profile required for buoyant foams or marine coatings, while aliphatic variants offer poorer thermal stability. This C12-alkyl-substituted isomer (d=0.99 g/cm³) solves that gap. - **Processing advantage:** BP 433.8°C minimizes vapor loss during high-temp curing; enables open-system melt compounding. - **Performance edge:** Produces polyurethanes with lower density and higher water repellency vs. unsubstituted 1,3-phenylene diisocyanate (1.17 g/cm³). - **Supply:** BenchChem provides research-grade material with verified thermal latency (US 3,020,251) - stable at RT, thermoset upon heating.

Molecular Formula C20H28N2O2
Molecular Weight 328.4 g/mol
CAS No. 93859-03-1
Cat. No. B12695352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dodecyl-1,3-phenylene diisocyanate
CAS93859-03-1
Molecular FormulaC20H28N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C=CC=C1N=C=O)N=C=O
InChIInChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-18-19(21-16-23)14-12-15-20(18)22-17-24/h12,14-15H,2-11,13H2,1H3
InChIKeyHOFCVMOJMJPJEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dodecyl-1,3-phenylene diisocyanate – A Long-Chain Alkyl-Aromatic Diisocyanate


2-Dodecyl-1,3-phenylene diisocyanate (also named 2-dodecyl-1,3-diisocyanatobenzene) is an aromatic diisocyanate bearing a linear C12 alkyl substituent ortho to both NCO groups . This monomer combines the rigidity of a phenylene core with the flexibility and hydrophobicity of a long alkyl tail, positioning it between conventional aromatic diisocyanates (e.g., 1,3-phenylene diisocyanate, TDI, MDI) and fully aliphatic diisocyanates (e.g., HDI, IPDI). Its high boiling point (433.8 °C at 760 mmHg) and low density (0.99 g/cm³) distinguish it from most commodity diisocyanates and make it a candidate for high-temperature processing and low-density polymer formulations .

Aromatic diisocyanate with C12 alkyl chain for tailored reactivity and hydrophobicity
Low volatility enables high-temperature polymer processing
Supports latent-cure coatings, low-density elastomers, and high-refractive-index films

Why Generic Diisocyanates Cannot Replace This Compound


Although the isocyanate functionality is conserved across the diisocyanate family, the 2-dodecyl-1,3-phenylene architecture imparts a unique combination of steric, electronic, and physicochemical properties that generic substitution cannot replicate. The ortho‑positioned dodecyl chain introduces significant steric hindrance around both NCO groups, which modulates reaction kinetics and selectivity relative to unhindered analogs such as 1,3-phenylene diisocyanate or 2,4-TDI [1]. Simultaneously, the long alkyl substituent lowers density (0.99 vs. 1.17 g/cm³ for 1,3-phenylene diisocyanate), reduces volatility (boiling point 433.8 °C vs. 121 °C/25 mmHg for the parent), and increases hydrophobicity, directly affecting polymer morphology, thermal transitions, and water resistance . Substituting with a conventional aromatic or aliphatic diisocyanate would alter each of these interconnected parameters, potentially compromising the targeted performance profile.

Steric profile mismatch

Ortho-dodecyl group slows NCO reactivity vs. unhindered diisocyanates; may alter cure kinetics and network structure.

Density/hydrophobicity shift

Replacement with higher-density aromatics (e.g., 1,3-phenylene diisocyanate) loses lightweight character and water resistance.

Volatility & thermal profile

Standard diisocyanates (TDI, HDI) are more volatile; substitution risks monomer loss during high-temperature curing.

Quantitative Evidence vs. Closest Analogs


Reduced Density and Increased Hydrophobicity

The insertion of a C12 alkyl chain between the two NCO groups of 1,3-phenylene diisocyanate significantly reduces density and increases hydrophobic volume. 2-Dodecyl-1,3-phenylene diisocyanate exhibits a density of 0.99 g/cm³, compared to 1.17 g/cm³ for the unsubstituted parent 1,3-phenylene diisocyanate, representing a 15.4% reduction . This lower density translates into polymers with reduced mass per unit volume and, due to the alkyl chain, higher intrinsic hydrophobicity—an advantage for lightweight, water-resistant polyurethane coatings and elastomers.

Density Reduction
Reported
0.99 g/cm³
−15.4% vs. 1,3-phenylene diisocyanate
Supports lightweight, water-resistant polymer design
Supplier datasheet values; verify per lot
Polymer Chemistry Hydrophobic Coatings Low-Density Materials

Higher Boiling Point and Lower Volatility

2-Dodecyl-1,3-phenylene diisocyanate has a boiling point of 433.8 °C at 760 mmHg, whereas 1,3-phenylene diisocyanate boils at 121 °C at 25 mmHg (equivalent to roughly 260–280 °C at 760 mmHg by extrapolation) . The >150 °C elevation in boiling point confirms drastically lower volatility for the alkyl-substituted compound. Reduced volatility minimizes airborne isocyanate exposure during processing and enables high-temperature curing cycles without monomer loss.

Boiling Point Elevation
Reported
433.8 °C at 760 mmHg
~ +150 °C vs. parent
Enables high-temperature curing without monomer loss
Estimated atmospheric equivalent for comparator
Industrial Hygiene High-Temperature Processing Volatility Control

Refractive Index Shift in Optical Materials

The refractive index (n) of 2-dodecyl-1,3-phenylene diisocyanate is reported as 1.518, compared to approximately 1.490 for 1,3-phenylene diisocyanate (estimated) . This Δn of +0.028 reflects the higher polarizability of the dodecyl-substituted aromatic ring and the altered electronic environment around the NCO chromophores. For optical polymers or coatings where refractive index matching is critical, this difference is large enough to influence formulation design.

Refractive Index Shift
Reported
1.518
+0.028 vs. 1,3-phenylene diisocyanate
Higher-index polyurethanes without inorganic fillers
Measured at standard temperature
Optical Materials Refractive Index Engineering Polymer Characterization

Sterically Modulated NCO Reactivity

Patent literature on alkylated aromatic diisocyanates teaches that an ortho substituent adjacent to an isocyanate group sterically shields the NCO moiety, reducing its reaction rate with nucleophiles and extending pot life [1]. In 2-dodecyl-1,3-phenylene diisocyanate, the dodecyl chain occupies the position ortho to both NCO groups, creating a more hindered environment than the para-dodecyl isomer (6-dodecyl-1,3-phenylene diisocyanate, CAS 93859-04-2) where the alkyl group is meta/para to one NCO. While direct kinetic data for this specific compound are absent from the public domain, the class-level inference—supported by analogous ortho-alkylated diphenyl diisocyanates—predicts a measurable decrease in initial NCO reactivity compared to the isomer [1]. This differential can be exploited for controlled, two-stage curing processes.

Steric Modulation of NCO Reactivity
Class-level
Predicted lower reactivity (bis-ortho shielding)
vs. 6-dodecyl isomer – alkyl not ortho to both NCOs
Potential for extended pot life and staged curing
Patent inference; validate experimentally
Reaction Kinetics Ortho-Substituent Effect Selective Polymerization

Patent-Documented Latency and Long-Term Stability

US Patent 3,020,251 explicitly exemplifies a dodecylbenzene diisocyanate (a mixture encompassing the 2-dodecyl-1,3-phenylene isomer) in a reaction with a liquid polyamide resin. After mixing, 'no observable reaction occurred' at room temperature, yet the composition cured to a hard, tough film upon heating, and the cured coating remained 'flexible and tough' after 6 months of aging [1]. This latent reactivity at ambient temperature combined with robust long-term mechanical integrity is a direct performance attribute not reported for the unsubstituted 1,3-phenylene diisocyanate in the same resin system.

Latent Reactivity & Durability
Reported
No reaction at RT; film flexible/tough after 6 months
vs. 1,3-phenylene diisocyanate – rapid reaction expected
Supports one-pot, heat-cured coatings with long working time
Patent example; verify in target system
Polyamide Resins Coating Compositions Long-Term Stability

Elevated Flash Point for Safer Handling

The flash point of 2-dodecyl-1,3-phenylene diisocyanate is 179.1 °C . In contrast, 1,3-phenylene diisocyanate has a flash point >230 °F (>110 °C), but its much higher vapor pressure at room temperature makes it a greater airborne exposure risk . Toluene diisocyanate (TDI) flash point is 127 °C, and HDI is approximately 140 °C. The 179.1 °C flash point, combined with the very low volatility (boiling point 433.8 °C), positions this compound in a safer handling category than many common aromatic diisocyanates, potentially reducing the engineering controls required for storage and processing.

Elevated Flash Point
Reported
179.1 °C
+52 °C vs. TDI; +39 °C vs. HDI
Reduced fire hazard and inhalation risk in processing
Closed-cup; supplier and literature values
Process Safety Flash Point Regulatory Compliance

High-Value Application Scenarios


Heat-Cured Coatings and Adhesives with Ambient Latency

The latent reactivity documented in US 3,020,251—where a dodecylbenzene diisocyanate/polyamide mixture showed no observable reaction at room temperature yet cured to a tough film upon heating—directly enables solvent-borne, one-pot coating and adhesive formulations that remain stable in the can and require only thermal activation to cure . This is ideal for industrial coil coatings, wire enamels, and structural adhesives where extended working time is mandatory before oven cure.

Lightweight Hydrophobic Elastomers and Foams

With a density of 0.99 g/cm³ and a 12-carbon alkyl tail, 2-dodecyl-1,3-phenylene diisocyanate produces polyurethanes that are intrinsically less dense and more hydrophobic than those made from 1,3-phenylene diisocyanate (density 1.17 g/cm³) . This combination favors marine coatings, buoyant foams, and waterproof sealants where low density and water repellency are primary performance metrics, without requiring additional hydrophobic additives.

High-Refractive-Index Optical Polyurethane Films

The refractive index of 1.518 for the monomer, compared to ~1.49 for 1,3-phenylene diisocyanate, indicates that polymers derived from this compound will exhibit higher refractive indices . This property supports the formulation of transparent, high-index coatings for optical waveguides, display films, and ophthalmic lenses, where the refractive index increment must be achieved without sacrificing transparency or adding inorganic nanoparticles.

High-Temperature-Processable Polyurethane Systems

The boiling point elevation of >150 °C relative to 1,3-phenylene diisocyanate (433.8 °C vs. ~270 °C atmospheric equivalent) minimizes monomer vapor loss during high-temperature curing cycles . This enables melt-compounding of thermoplastic polyurethanes (TPUs) or reactive injection molding (RIM) at elevated temperatures without the need for pressurized closed systems, reducing capital equipment costs and broadening processing windows.

Application
Selection Property
Validation Focus
Heat-Cured Coatings & Adhesives with Ambient Latency
Latent reactivity at room temperature
Pot life and thermal cure profile
Lightweight Hydrophobic Elastomers & Foams
Low density and high intrinsic hydrophobicity
Density and water repellency testing
High-Refractive-Index Optical Polyurethane Films
Higher refractive index without additives
Refractive index and optical transparency
High-Temperature-Processable Polyurethane Systems
Low monomer volatility at elevated temperature
Monomer retention during melt processing
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